molecular formula C8H9BBr2O4 B6304180 3,5-Dibromo-2,6-dimethoxyphenylboronic acid CAS No. 2121512-46-5

3,5-Dibromo-2,6-dimethoxyphenylboronic acid

Cat. No.: B6304180
CAS No.: 2121512-46-5
M. Wt: 339.78 g/mol
InChI Key: OALBYDZRQJCTNH-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-dimethoxyphenylboronic acid ( 2121512-46-5) is a high-value boronic acid derivative of significant interest in modern synthetic organic chemistry and materials science research. This compound, with the molecular formula C 8 H 9 BBr 2 O 4 and a molecular weight of 339.77 , is characterized by its unique structure that incorporates both halogen and methoxy substituents. This combination makes it a versatile and highly functionalized building block. Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for the selective formation of carbon-carbon bonds . The presence of the two bromine atoms on the phenyl ring offers distinct sites for further functionalization via sequential cross-coupling reactions, allowing researchers to construct complex, unsymmetrical biaryl and heterobiaryl structures in a controlled, stepwise manner. Simultaneously, the two methoxy groups can influence the electronic properties of the ring and can serve as protective groups or be modified to other functionalities. This makes the compound particularly valuable for the synthesis of advanced organic materials, pharmaceutical intermediates, and ligands for catalysis. The product requires cold-chain transportation to ensure stability and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

(3,5-dibromo-2,6-dimethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBr2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALBYDZRQJCTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC(=C1OC)Br)Br)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBr2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dibromo 2,6 Dimethoxyphenylboronic Acid

Overview of Established Boronylation Strategies for Substituted Aryl Systems

The introduction of a boronic acid group onto an aryl system, a process known as boronylation, can be achieved through several reliable methods. The choice of strategy often depends on the nature of the substituents already present on the aromatic ring and the desired regioselectivity. For electron-rich and sterically hindered systems like the precursor to 3,5-dibromo-2,6-dimethoxyphenylboronic acid, two primary methods are particularly relevant: directed ortho-metalation followed by quenching with a boron electrophile, and palladium-catalyzed borylation of an aryl halide precursor.

Directed Ortho-Metalation and Subsequent Boron Reagent Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. unblog.fr This method involves the deprotonation of an aromatic C-H bond that is positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). unblog.fracs.org The resulting aryllithium species is then quenched with an electrophilic boron reagent, such as a trialkyl borate, to form the desired boronic acid derivative. nih.gov The methoxy (B1213986) groups on the aromatic ring can act as effective DMGs, facilitating the removal of a proton from an adjacent position. However, the presence of two methoxy groups and two bromine atoms can influence the regioselectivity of the lithiation. Careful control of reaction conditions, including the choice of base, solvent, and temperature, is crucial to achieve the desired outcome.

Palladium-Catalyzed Borylation of Precursor Aryl Halides

Palladium-catalyzed borylation has emerged as a versatile and widely used method for the synthesis of arylboronic acids and their esters. nih.govnih.gov This reaction typically involves the cross-coupling of an aryl halide (or triflate) with a boron-containing reagent, such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄), in the presence of a palladium catalyst and a suitable ligand. upenn.eduresearchgate.net This method offers several advantages, including mild reaction conditions and high functional group tolerance. nih.govorganic-chemistry.org For the synthesis of this compound, a precursor molecule containing an additional halide at the desired borylation position would be required. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. upenn.edu One-pot procedures that combine the borylation of an aryl halide with a subsequent Suzuki-Miyaura cross-coupling reaction have also been developed, enhancing the efficiency of this methodology. nih.gov

Synthesis of Key Halogenated and Methoxylated Precursors for this compound

The successful synthesis of the target boronic acid is highly dependent on the availability of a suitably functionalized aromatic precursor. This precursor must possess the 3,5-dibromo and 2,6-dimethoxy substitution pattern. The synthesis of this key intermediate involves strategic bromination and methoxylation steps.

Regioselective Bromination Techniques

The introduction of bromine atoms at specific positions on the aromatic ring is a critical step in the synthesis of the precursor. Electrophilic aromatic bromination is the most common method for this transformation. wku.edu The regioselectivity of the bromination is governed by the directing effects of the substituents already present on the ring. Methoxy groups are strongly activating and ortho-, para-directing. Starting from a dimethoxybenzene derivative, the positions for bromination can be predicted based on these electronic effects. Reagents such as N-bromosuccinimide (NBS) are often employed for regioselective bromination, as they can offer milder reaction conditions compared to elemental bromine. lookchem.com The choice of solvent can also significantly influence the outcome of the bromination reaction. lookchem.comresearchgate.net For instance, the use of solvents like 1,1,1-trichloroethane or benzotrifluoride has been explored to achieve specific bromination patterns. researchgate.netresearchgate.net

A plausible precursor for this compound is 1,3-dibromo-2,5-dimethoxybenzene. The synthesis of this compound would likely start from a readily available dimethoxybenzene isomer, followed by a controlled dibromination reaction.

Introduction of Methoxy Functionalities

The methoxy groups are typically introduced onto the aromatic ring via nucleophilic aromatic substitution of a suitable precursor, such as a dihalobenzene or a diphenol, using a methoxide source like sodium methoxide. Alternatively, the starting material may already contain the methoxy groups, and the subsequent reactions are designed to be compatible with these functionalities. The order of bromination and methoxylation steps is crucial for achieving the desired substitution pattern.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst and ligand (for palladium-catalyzed reactions), the type of base, the solvent, the reaction temperature, and the reaction time.

For directed ortho-metalation, the choice of the organolithium base and the temperature are critical. Using a less nucleophilic base like LDA can sometimes prevent unwanted side reactions. The temperature needs to be low enough to ensure the stability of the aryllithium intermediate.

In palladium-catalyzed borylation, screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) and phosphine (B1218219) ligands is common practice to identify the most effective combination for a specific substrate. The base (e.g., KOAc, K₃PO₄) plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield. The solvent choice is also important, with common options including dioxane, toluene, and DMF.

Below is an interactive data table summarizing hypothetical reaction conditions for the synthesis of an arylboronic acid, illustrating the types of parameters that are typically optimized.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)KOAcDioxane801275
2PdCl₂(dppf) (3)NoneK₃PO₄Toluene100882
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃DMF901668
4Pd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃Dioxane851088

Table 1. Hypothetical Optimization of Palladium-Catalyzed Borylation Conditions.

Ligand and Catalyst Selection in Metal-Mediated Boronylation

The formation of the carbon-boron bond in this compound from its precursor, 1,3-dibromo-2,5-dimethoxybenzene, is typically achieved through a metal-catalyzed cross-coupling reaction. Palladium and iridium-based catalysts are prominent in these transformations.

Palladium-Catalyzed Borylation:

Palladium complexes are widely employed for the borylation of aryl halides. The catalytic cycle involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by transmetalation with a boron-containing reagent and subsequent reductive elimination to yield the arylboronic acid derivative. The choice of ligand is critical in stabilizing the palladium catalyst and modulating its reactivity and selectivity.

Commonly used ligands for palladium-catalyzed borylation include phosphines, such as triphenylphosphine (PPh₃) and more sterically demanding biarylphosphines. The electronic and steric properties of the ligand influence the efficiency of the catalytic cycle. For sterically hindered substrates, bulky and electron-rich phosphine ligands can enhance the rate of reductive elimination and prevent catalyst deactivation.

Iridium-Catalyzed C-H Borylation:

An alternative approach involves the direct borylation of a C-H bond, which can be catalyzed by iridium complexes. This method offers the advantage of not requiring a pre-functionalized starting material (like an aryl halide). The selection of an appropriate directing group on the substrate can guide the borylation to a specific C-H bond, although for a symmetrical molecule like 1,3-dibromo-2,5-dimethoxybenzene, regioselectivity between the available C-H and C-Br bonds for borylation would need to be carefully controlled. The ligands for iridium-catalyzed borylation are often nitrogen-based, such as bipyridines and phenanthrolines.

A summary of catalyst and ligand combinations often employed in related borylation reactions is presented below:

Catalyst PrecursorLigandBoron SourceTypical Reaction
Pd(OAc)₂SPhos, XPhosBis(pinacolato)diboron (B₂pin₂)Miyaura Borylation
PdCl₂(dppf)dppfBis(pinacolato)diboron (B₂pin₂)Miyaura Borylation
[Ir(cod)Cl]₂dtbpyBis(pinacolato)diboron (B₂pin₂)C-H Borylation

Solvent Effects and Temperature Control

The choice of solvent and the reaction temperature are critical parameters that significantly impact the yield and selectivity of the borylation reaction.

Solvent Effects:

Aprotic solvents are generally favored for metal-mediated borylation reactions to avoid the premature hydrolysis of the boronic acid product or the boronating reagent. Common solvents include:

Ethers: Dioxane, tetrahydrofuran (THF), and diethyl ether are frequently used due to their ability to solvate the organometallic intermediates.

Aromatic Hydrocarbons: Toluene and xylene are suitable for reactions requiring higher temperatures.

Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be employed, particularly in palladium-catalyzed reactions, as they can help to solubilize the reactants and catalyst.

The polarity of the solvent can influence the rate of the reaction and the stability of the catalytic species.

Temperature Control:

The optimal reaction temperature is dependent on the specific catalyst system and the reactivity of the substrate.

Lithiation-Borylation: This method typically requires very low temperatures (e.g., -78 °C) to control the highly reactive organolithium intermediate and prevent side reactions.

Palladium-Catalyzed Borylation: These reactions are often carried out at elevated temperatures, typically in the range of 80-120 °C, to facilitate the catalytic cycle.

Iridium-Catalyzed C-H Borylation: These reactions can also require heating, often in a similar temperature range to palladium-catalyzed reactions, to achieve efficient C-H activation.

Careful control of the temperature is essential to prevent decomposition of the catalyst and the product, as well as to minimize the formation of byproducts.

Purification and Isolation Techniques for this compound

Following the completion of the synthesis, a systematic purification and isolation procedure is necessary to obtain this compound in high purity.

A general workflow for purification and isolation is as follows:

Quenching: The reaction mixture is typically cooled to room temperature and then carefully quenched, often with an acidic aqueous solution (e.g., dilute HCl). This step serves to hydrolyze any remaining boronating reagent and to protonate the boronate ester to the desired boronic acid.

Extraction: The product is then extracted from the aqueous layer into an organic solvent, such as ethyl acetate or diethyl ether. This step separates the desired product from inorganic salts and other water-soluble impurities.

Washing: The organic layer is washed sequentially with water and brine to remove any remaining water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude this compound is often purified by one or a combination of the following techniques:

Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system is chosen in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below.

Column Chromatography: If recrystallization is not effective or if the product is contaminated with impurities of similar polarity, column chromatography on silica gel can be employed. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is used to separate the desired product from impurities.

The purity of the final product is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Reactivity and Mechanistic Investigations of 3,5 Dibromo 2,6 Dimethoxyphenylboronic Acid

Participation in Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Scope with Dibrominated and Dimethoxylated Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org For a sterically demanding substrate like 3,5-dibromo-2,6-dimethoxyphenylboronic acid, the reaction's success is highly dependent on the choice of catalyst, ligand, and reaction conditions. researchgate.netnih.gov The two methoxy (B1213986) groups flanking the boronic acid create a sterically congested environment that can impede the crucial transmetalation step of the catalytic cycle. nih.gov

To overcome this steric barrier, specialized palladium catalyst systems are often required. Catalysts incorporating bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Fu research groups (e.g., S-Phos, X-Phos), are known to be effective for coupling sterically hindered partners. researchgate.netrsc.org These ligands promote the formation of a reactive, monoligated palladium(0) species that can more easily undergo oxidative addition and facilitate the subsequent, often rate-limiting, transmetalation step. rsc.org

The scope of the Suzuki-Miyaura coupling with this boronic acid is expected to include a range of aryl and heteroaryl halides. However, yields may be sensitive to the steric and electronic nature of the coupling partner. Less hindered and electron-poor aryl halides are generally more reactive partners.

Table 1: Representative Scope of Suzuki-Miyaura Coupling with this compound
Aryl Halide PartnerCatalyst/LigandBaseSolventExpected Outcome/Yield
4-IodoanisolePd(OAc)2 / SPhosK3PO4Toluene/H2OHigh
4-BromobenzonitrilePd2(dba)3 / XPhosCs2CO31,4-DioxaneModerate to High
2-ChloropyridinePd(OAc)2 / RuPhosK3PO4n-ButanolModerate
2-Bromo-1,3-dimethylbenzenePd/AntPhosK3PO4XylenesLow to Moderate

While the primary reactivity of this compound in a Suzuki coupling involves the boronic acid group, the resulting biaryl product retains the two bromine atoms. These C-Br bonds on the newly installed 3,5-dibromo-2,6-dimethoxyphenyl moiety serve as valuable synthetic handles for subsequent cross-coupling reactions. This allows for the sequential and chemoselective synthesis of complex, polysubstituted aromatic structures.

Achieving selective mono- or di-functionalization in a subsequent Suzuki-Miyaura reaction at these bromine sites requires careful control of reaction conditions. Generally, the C-Br bond is more reactive than a C-Cl bond but less reactive than a C-I bond in palladium-catalyzed couplings. Since both bromine atoms are chemically equivalent, statistical mixtures of mono- and di-arylated products are likely. However, chemoselectivity can often be induced by:

Stoichiometry : Using a limited amount of the boronic acid coupling partner (e.g., 0.9-1.1 equivalents) can favor mono-functionalization.

Reaction Time and Temperature : Shorter reaction times and lower temperatures can halt the reaction after the first coupling event, increasing the yield of the mono-arylated product.

Catalyst Choice : Some catalyst systems may exhibit different reactivity profiles that can be exploited for selectivity. For instance, ligand-free conditions have been shown to favor C-OTf over C-Br cleavage, highlighting that selectivity can be tuned by avoiding certain ligand types. nih.gov

Transmetalation, the transfer of the organic group from boron to the palladium center, is a critical and often rate-determining step in the Suzuki-Miyaura catalytic cycle. libretexts.org The rate of this step for this compound is significantly influenced by both steric and electronic factors.

Steric Effects : The two ortho-methoxy groups impose substantial steric hindrance around the boronic acid moiety. This bulkiness can slow the approach of the organoboron species to the palladium(II) complex, thereby decreasing the rate of transmetalation. nih.gov This is a well-documented challenge in the synthesis of tetra-ortho-substituted biaryls, often requiring highly active catalysts with bulky ligands to overcome the steric repulsion. researchgate.netrsc.orgrsc.org

Electronic Effects : The electronic nature of the arylboronic acid also plays a crucial role. The transmetalation step is generally favored for electron-rich aryl groups. In this compound, there is a push-pull electronic effect. The two methoxy groups are strongly electron-donating through resonance, which increases the electron density of the aromatic ring and the nucleophilicity of the ipso-carbon attached to the boron. Conversely, the two bromine atoms are electron-withdrawing through induction. The net effect is a finely balanced electronic character that influences the transmetalation rate. The activation of the boronic acid by a base to form a more nucleophilic boronate species is essential to facilitate this transfer. organic-chemistry.orgacs.org

Table 2: Qualitative Comparison of Factors Influencing Transmetalation Rate
Boronic AcidOrtho-SubstituentsOther SubstituentsSteric HindranceElectronic EffectRelative Transmetalation Rate
Phenylboronic acid-HNoneLowNeutralFast
2-Methylphenylboronic acid-CH3NoneModerateDonatingModerate
2,6-Dimethylphenylboronic acid-CH3NoneHighDonatingSlow
This compound-OCH33,5-di-BrVery HighNet Donating (Resonance)Very Slow

Exploration of Alternative Cross-Coupling Variants (e.g., Heck, Sonogashira with Bromine Sites)

The 3,5-dibromo-2,6-dimethoxyphenyl scaffold is also amenable to other palladium-catalyzed cross-coupling reactions at its C-Br bonds, such as the Heck and Sonogashira reactions. rsc.org These reactions provide powerful methods for forming carbon-carbon bonds, introducing alkenyl and alkynyl groups, respectively.

Sonogashira Coupling : This reaction couples an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org The reactivity of the C-Br bonds on the 3,5-dibromo-2,6-dimethoxyphenyl moiety would allow for the synthesis of diarylalkynes. Similar to the Suzuki reaction, achieving selective mono-alkynylation versus di-alkynylation would depend on controlling the stoichiometry of the alkyne and the reaction conditions. nih.gov Studies on polyhalogenated aromatics have shown that selective Sonogashira couplings can be achieved, providing access to a variety of functionalized products. nih.gov

Heck Coupling : The Heck reaction forms a new C-C bond by coupling an aryl halide with an alkene. This would allow for the introduction of vinyl groups at the bromine positions of the scaffold. The success and regioselectivity of the Heck reaction can be sensitive to steric hindrance at the aryl halide, which could be a significant factor for this highly substituted system.

Electrophilic and Nucleophilic Reactions of the Aryl Moiety and Boronic Acid Group

The reactivity of this compound is dictated by its functional groups. The aromatic ring is highly substituted, which limits its participation in typical electrophilic aromatic substitution (EAS) reactions like nitration or Friedel-Crafts alkylation, as there are no available hydrogen atoms to be replaced. masterorganicchemistry.combyjus.com The directing effects of the existing substituents—ortho, para-directing methoxy groups and meta-directing bromo groups—are largely moot. uomustansiriyah.edu.iqlibretexts.orglibretexts.org

The primary site for nucleophilic interaction is the boron atom of the boronic acid group. As a Lewis acid, the boron atom can accept a pair of electrons from a nucleophile, such as a hydroxide ion. This is a fundamental step in the Suzuki-Miyaura reaction, where the boronic acid is converted into a more reactive tetracoordinate "ate" complex (boronate). organic-chemistry.org This increases the electron density on the aryl group, making it a more effective nucleophile for the transmetalation step.

Stability and Reactivity Profiles Under Diverse Reaction Environments

Arylboronic acids exhibit varying degrees of stability, and their decomposition can be a significant issue in synthesis. A primary degradation pathway is protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, which is often promoted by acidic or basic aqueous conditions. nih.gov

The stability of this compound is influenced by its substitution pattern. The significant steric bulk provided by the two ortho-methoxy groups can offer a degree of kinetic stabilization against protodeboronation by shielding the C-B bond from attack. acs.org However, under the basic conditions required for Suzuki-Miyaura coupling, the formation of the boronate anion can still render the compound susceptible to this undesired side reaction. nih.govresearchgate.net The rate of protodeboronation is highly pH-dependent, and careful control of the reaction medium is necessary to maximize the efficiency of the desired cross-coupling. researchgate.net

Esterification of the boronic acid, for example, to form a pinacol ester, is a common strategy to enhance stability, facilitating purification and storage while often reducing the rate of protodeboronation under reaction conditions. acs.orged.ac.uk

Impact of Steric Hindrance from Ortho-Methoxy Groups on Reaction Pathways

The reactivity of arylboronic acids in palladium-catalyzed cross-coupling reactions is significantly influenced by the nature and position of substituents on the phenyl ring. In the case of this compound, the two methoxy groups in the ortho positions to the boronic acid moiety are expected to exert profound steric hindrance. This steric bulk can impede the approach of the palladium catalyst and the coupling partner, thereby influencing the reaction kinetics and potentially altering the reaction pathway.

Studies on other ortho-substituted phenylboronic acids have demonstrated that steric hindrance can decrease reaction rates. For instance, in Suzuki-Miyaura coupling reactions, the transmetalation step, which involves the transfer of the aryl group from boron to palladium, is often the rate-determining step. The bulky ortho-methoxy groups in this compound would likely slow this step by sterically shielding the boronic acid group. This can necessitate the use of more reactive catalysts, higher temperatures, or longer reaction times to achieve satisfactory yields.

Furthermore, the ortho-methoxy groups can influence the conformational equilibrium of the molecule. The rotation around the C-B bond might be restricted, favoring a conformation where the boronic acid group is oriented away from the bulky methoxy groups. This preferred conformation could, in turn, affect the efficiency of the transmetalation process. In some cases, ortho-substituents can participate in catalyst-substrate interactions, such as chelation, which can either accelerate or inhibit the reaction depending on the specific geometry of the transition state. For ortho-methoxyphenylboronic acid, an O-chelation effect with the metal center in the transition state has been suggested to influence selectivity. nih.gov

A hypothetical comparison of relative reaction rates in a Suzuki-Miyaura coupling, based on the principles of steric hindrance, is presented in Table 1.

Table 1: Hypothetical Relative Reaction Rates of Phenylboronic Acids in Suzuki-Miyaura Coupling This table is illustrative and based on general principles of steric hindrance. Actual experimental data for this compound is not available.

Phenylboronic Acid Derivative Number of Ortho-Substituents Expected Relative Rate Rationale
Phenylboronic acid 0 100 Unhindered reference compound.
2-Methoxyphenylboronic acid 1 60-80 Moderate steric hindrance from one ortho-methoxy group.
2,6-Dimethoxyphenylboronic acid 2 20-40 Significant steric hindrance from two ortho-methoxy groups.

Chemo- and Regioselective Transformations of the Peripheral Bromine Atoms

The presence of two bromine atoms on the phenyl ring of this compound introduces the potential for selective functionalization. The electronic environment of the two bromine atoms is identical, which might suggest similar reactivity. However, subtle differences in the steric environment or the possibility of sequential reactions could allow for chemo- and regioselective transformations.

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, or Heck reactions, it is often possible to achieve selective mono- or di-functionalization of dihalogenated substrates by carefully controlling the reaction conditions. Key parameters that can be manipulated to achieve selectivity include the stoichiometry of the reagents, the nature of the catalyst and ligands, the base, the solvent, and the reaction temperature.

For instance, in a Suzuki-Miyaura coupling, using a limited amount of the coupling partner (e.g., another boronic acid) would statistically favor the formation of the mono-arylated product. Subsequent reaction of the isolated mono-arylated intermediate with a different coupling partner would allow for the synthesis of unsymmetrically substituted biaryls. The challenge in achieving high selectivity lies in the fact that the electronic properties of the ring change after the first substitution, which can either activate or deactivate the remaining bromine atom towards further reaction.

A study on the chemoselective Suzuki-Miyaura reactions of 3,5-dibromo-2,6-dichloropyridine demonstrated that selective reactions at the bromine positions are possible. rsc.org Similarly, chemoselective Sonogashira cross-coupling reactions have been reported for 3,5-dibromo-2,6-dichloropyridine. rsc.org While this is a different heterocyclic system, it illustrates the principle of selective functionalization of dihalogenated aromatic compounds.

Table 2 outlines a hypothetical reaction scheme for the selective functionalization of the bromine atoms in this compound, based on established methodologies for similar substrates.

Table 2: Hypothetical Scheme for Selective Functionalization of this compound This table presents a conceptual reaction pathway. Specific reagents, conditions, and yields would need to be determined experimentally.

Step Reaction Type Reagents and Conditions (Hypothetical) Expected Major Product
1 Monoselective Suzuki-Miyaura Coupling 1.1 eq. Arylboronic Acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water), 80 °C 3-Aryl-5-bromo-2,6-dimethoxyphenylboronic acid
2 Second Suzuki-Miyaura Coupling 1.1 eq. Different Arylboronic Acid, Pd catalyst, Base, Solvent, 100 °C 3-Aryl-5-aryl'-2,6-dimethoxyphenylboronic acid
1' Monoselective Sonogashira Coupling 1.1 eq. Terminal Alkyne, Pd/Cu catalyst, Base (e.g., Et₃N), Solvent (e.g., THF), rt 3-(Alkynyl)-5-bromo-2,6-dimethoxyphenylboronic acid

Applications of 3,5 Dibromo 2,6 Dimethoxyphenylboronic Acid in Advanced Chemical Synthesis

Construction of Polyfunctionalized Aromatic Scaffolds and Complex Biaryls

The primary application of 3,5-Dibromo-2,6-dimethoxyphenylboronic acid in synthetic chemistry is as a linchpin in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. sigmaaldrich.comchemimpex.comchemimpex.com This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl systems and other complex aromatic structures.

The utility of this specific boronic acid lies in its pre-functionalized aromatic ring. The boronic acid moiety serves as the primary reactive site for the initial coupling with an aryl halide or triflate. The two methoxy (B1213986) groups exert significant electronic and steric influence, modulating the reactivity of the ring and influencing the final conformation of the biaryl product. Crucially, the two bromine atoms remain intact during the initial Suzuki coupling, serving as latent reactive handles for subsequent transformations.

This step-wise functionalization strategy allows chemists to introduce different aryl or alkyl groups at the 3- and 5-positions in a controlled manner. The result is the efficient construction of highly substituted, non-symmetrical biaryls and polyfunctionalized aromatic scaffolds that would be challenging to synthesize through other methods. These complex structures are often key cores in advanced materials and biologically active molecules. nih.gov

Reaction Type Role of this compound Outcome
Suzuki-Miyaura CouplingArylating agent via the boronic acid groupFormation of a biaryl C-C bond
Sequential Cross-CouplingBromine atoms act as secondary reaction sitesStep-wise construction of multi-substituted aromatic systems

Role in the Synthesis of Precursors for Organic Electronic Materials

The unique electronic and structural features of this compound make it a valuable monomer for the synthesis of precursors for organic electronic materials. chemimpex.comchemimpex.com These materials are foundational to the development of next-generation technologies such as flexible displays, organic photovoltaics, and sensors.

In materials science, this compound can be used in Suzuki polycondensation reactions to create advanced polymer backbones. In this context, the molecule acts as a difunctional monomer, with the two bromine atoms serving as the points of polymerization. By reacting it with a co-monomer containing two boronic acid groups (or other suitable coupling partners), long, conjugated polymer chains can be synthesized. sigmaaldrich.com

The 2,6-dimethoxy substitution pattern forces a twist in the polymer backbone, which can disrupt intermolecular packing (π-stacking). This structural feature is often exploited to enhance the solubility of the resulting polymers in organic solvents, a critical factor for solution-based processing and device fabrication. sigmaaldrich.com Furthermore, the electronic properties of the methoxy groups can be used to tune the energy levels (HOMO/LUMO) of the conjugated system, thereby influencing the final electronic and optical properties of the material.

Polymers and oligomers derived from this compound are investigated for their potential use as active components in optoelectronic devices. The tailored electronic properties and processing advantages of these materials make them suitable candidates for semiconducting layers in Organic Field-Effect Transistors (OFETs) and emissive or charge-transport layers in Organic Light-Emitting Diodes (OLEDs). sigmaaldrich.com The ability to systematically modify the polymer backbone by incorporating this sterically demanding and electronically rich unit allows for the fine-tuning of charge carrier mobility and luminescence characteristics, which are key performance metrics for these devices.

Application Area Function of Monomer Unit Resulting Material Property
Conjugated PolymersProvides steric hindrance and electronic modificationEnhanced solubility, tuned band gap
Optoelectronic DevicesForms the active semiconducting or emissive layerModulated charge transport and optical properties

Utilization as a Building Block in Medicinal Chemistry Research

The structural complexity and synthetic versatility of this compound make it a powerful tool in medicinal chemistry for the discovery and optimization of new drug candidates. chemimpex.comchemimpex.comnih.gov

Medicinal chemists employ this building block to construct sophisticated molecular probes and tool compounds for studying biological systems. The core phenylboronic acid can be coupled to a known biologically active scaffold. The remaining bromine atoms can then be used to attach reporter groups, such as fluorescent tags or biotin (B1667282) labels, through further cross-coupling reactions. This allows researchers to create customized molecules for use in biochemical assays, cellular imaging, and target identification studies.

A primary challenge in drug discovery is understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR). acs.orgmdpi.comnih.gov this compound is an ideal starting point for systematic SAR studies.

Researchers can introduce the 3,5-dibromo-2,6-dimethoxyphenyl group into a lead compound via Suzuki coupling. This creates a new chemical entity with two specific points for further modification—the bromine atoms. A library of structural analogs can then be rapidly generated by replacing the bromine atoms with a diverse range of chemical functionalities using various palladium-catalyzed reactions. By systematically evaluating the biological activity of each analog, researchers can map out the structural requirements for potency and selectivity, guiding the design of more effective therapeutic agents. mdpi.commdpi.com This approach allows for a detailed exploration of the chemical space around a specific region of a drug candidate, providing critical insights into its interaction with its biological target.

Medicinal Chemistry Application Synthetic Strategy Objective
Molecular ProbesCouple to scaffold, then functionalize bromine atoms with tagsCreate tools for biological research and target validation
SAR StudiesCouple to lead compound, then diversify at bromine positionsUnderstand how structural changes impact biological activity

Despite a comprehensive search, no specific scholarly articles or detailed research findings directly outlining the application of This compound in the design and synthesis of new ligands for transition metal catalysis could be retrieved.

General searches on ligand synthesis and the applications of boronic acids in catalysis did not yield any specific examples or data related to the use of this particular compound for creating ligands. Further targeted searches for the synthesis of common ligand types, such as phosphine (B1218219) ligands, in conjunction with "this compound" were also unsuccessful in providing the required information.

Therefore, the requested section "4.4. Application in the Design and Synthesis of New Ligands for Transition Metal Catalysis" cannot be generated with scientifically accurate and verifiable content based on the available information.

Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromo 2,6 Dimethoxyphenylboronic Acid

High-Resolution Spectroscopic Techniques for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for detailing the carbon-hydrogen framework and the chemical environment of the boron atom.

¹H-NMR: The proton NMR spectrum is expected to be relatively simple. A single resonance peak is anticipated for the lone aromatic proton (H-4), appearing as a singlet. The methoxy (B1213986) groups (-OCH₃) at positions 2 and 6 would yield a sharp singlet, integrating to six protons. The hydroxyl (-OH) protons of the boronic acid group are expected to produce a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C-NMR: The carbon spectrum would provide key insights into the substituted benzene (B151609) ring. Six distinct signals are expected for the aromatic carbons due to the molecule's symmetry. The carbons bearing the methoxy groups (C-2, C-6) and the bromine atoms (C-3, C-5) would be downfield shifted. The carbon attached to the boronic acid group (C-1) and the protonated carbon (C-4) would also have characteristic chemical shifts. A signal for the methoxy carbons will also be present.

¹¹B-NMR: Boron-11 NMR is crucial for characterizing the boronic acid moiety. A single resonance is expected, with a chemical shift indicative of a trigonal planar boronic acid. The precise shift and line width can offer information about the electronic environment and potential intermolecular interactions at the boron center.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key vibrational modes would include the O-H stretching of the boronic acid, which typically appears as a broad band. The C-O stretching of the methoxy groups and the aromatic C=C stretching vibrations would also be prominent. The B-O stretching frequency provides further confirmation of the boronic acid group.

Mass Spectrometry (MS) would confirm the molecular weight of the compound (341.91 g/mol ) and its isotopic distribution pattern, which is characteristic of a molecule containing two bromine atoms.

NucleusPredicted Chemical Shift (ppm)MultiplicityInferred Structural Fragment
¹H~7.0-7.5SingletAromatic C-H at position 4
¹H~3.8-4.0SingletMethoxy (-OCH₃) protons
¹HVariable (broad)SingletBoronic acid (-B(OH)₂) protons
¹³C~155-160-Aromatic C-O (C-2, C-6)
¹³C~130-140-Aromatic C-H (C-4)
¹³C~115-125-Aromatic C-Br (C-3, C-5)
¹³CLow intensity, ~120-130-Aromatic C-B (C-1)
¹³C~55-65-Methoxy (-OCH₃) carbons
¹¹B~25-35-Boronic acid (-B(OH)₂)

Conformational Analysis and Rotational Barriers Around the B-C(aryl) Bond

The two methoxy groups at the ortho-positions (C-2 and C-6) to the boronic acid create significant steric bulk. This steric hindrance is expected to impose a substantial energy barrier to free rotation around the B-C(aryl) bond. Computational studies, such as those using Density Functional Theory (DFT), on similarly substituted phenylboronic acids have shown that ortho-substituents can dictate the preferred dihedral angle between the boronic acid plane and the aromatic ring plane. nih.gov

For 3,5-Dibromo-2,6-dimethoxyphenylboronic acid, the lowest energy conformation likely involves the B(OH)₂ group being twisted out of the plane of the phenyl ring to minimize steric clashes with the adjacent methoxy groups. The cleavage of conjugation between the empty p-orbital of the boron atom and the π-system of the aromatic ring is a consequence of this twisting. nih.gov The rotational barrier is the energy difference between the most stable (ground state) conformation and the least stable (transition state) conformation, where the B(OH)₂ group would be eclipsed with the ortho-substituents.

FactorInfluence on B-C(aryl) Bond RotationExpected Outcome for this compound
Steric HindranceIncreases the rotational barrier by introducing repulsive forces between bulky groups.High; the two ortho-methoxy groups create significant steric strain in the planar transition state.
Electronic Effects (Conjugation)Favors a planar conformation to maximize overlap between the boron p-orbital and the aryl π-system, thus lowering the energy of the planar form.Moderate; while conjugation is favorable, it is likely overcome by the strong steric repulsion from the ortho-methoxy groups.
Intramolecular Hydrogen BondingCan stabilize certain conformations if a hydrogen bond donor/acceptor on the ring is accessible to the boronic acid OH groups.Unlikely to be a dominant factor due to the presence of methoxy groups rather than hydroxyls at the ortho positions.

The interplay of these factors suggests that this compound has a significant barrier to rotation around the B-C(aryl) bond, leading to a well-defined, non-planar ground-state conformation.

Intermolecular Interactions and Self-Assembly Tendencies in the Solid State and Solution

In the condensed phase, molecules of this compound are expected to engage in a variety of intermolecular interactions that dictate their self-assembly into larger supramolecular structures. The key interaction motifs are hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The primary and most dominant interaction is the hydrogen bonding between the boronic acid moieties. Phenylboronic acids are well-known to form stable dimeric structures in the solid state through a pair of O-H···O hydrogen bonds. Alternatively, they can form extended catemeric chains where molecules are linked head-to-tail. nih.gov The analysis of a closely related compound, 2,6-dibromo-3,4,5-trimethoxybenzoic acid, reveals a catemeric arrangement through carboxylic H–carbonyl interactions, suggesting that such chain-like structures are a plausible motif for the title compound as well. nih.gov

Halogen Bonding: The two bromine atoms on the phenyl ring are capable of participating in halogen bonding (C-Br···O or C-Br···Br). This is a directional, non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base (such as an oxygen atom from a methoxy or boronic acid group of a neighboring molecule). Studies on other brominated aromatic compounds have shown that Br···Br and other halogen interactions can play a crucial role in directing crystal packing. nih.govresearchgate.net

π-π Stacking: The electron-rich aromatic rings can interact through π-π stacking. The substitution pattern, however, may lead to offset or parallel-displaced stacking arrangements rather than a direct face-to-face overlap to minimize electrostatic repulsion.

These varied intermolecular forces can lead to complex and well-ordered packing motifs in the solid state. In solution, the tendency to form hydrogen-bonded dimers or oligomers will be highly dependent on the solvent's polarity and its ability to compete for hydrogen bonding sites. The combination of strong hydrogen bonding and directional halogen bonding provides a robust framework for the self-assembly of this compound into predictable supramolecular architectures. nih.gov

Computational Chemistry and Theoretical Studies on 3,5 Dibromo 2,6 Dimethoxyphenylboronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of organic molecules. For 3,5-Dibromo-2,6-dimethoxyphenylboronic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be utilized to determine its equilibrium geometry and to analyze its molecular orbitals. nih.govnih.gov

These calculations would reveal the distribution of electron density within the molecule, highlighting the electronic influence of the bromine and methoxy (B1213986) substituents on the phenylboronic acid core. Key parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide further insights into atomic charges and the nature of bonding within the molecule. researchgate.net This analysis helps to quantify the electron-donating or electron-withdrawing effects of the substituents.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-1.2 eVRepresents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap5.3 eVCorrelates with the chemical reactivity and stability of the molecule.
Dipole Moment2.5 DProvides information about the overall polarity of the molecule.

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar molecules.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, which serve as experimental fingerprints of a molecule. For this compound, DFT calculations can be employed to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.gov

The calculated vibrational frequencies, after appropriate scaling, can be correlated with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the stretching and bending of bonds within the molecule. nih.gov This aids in the structural confirmation of the synthesized compound.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, allows for the theoretical prediction of ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these calculated shifts with experimental data can help in the assignment of signals to specific atoms in the molecule, which is particularly useful for complex substitution patterns.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. nih.gov This can help to understand the electronic properties and the origin of the observed absorption bands.

Table 2: Hypothetical Correlation of Predicted and Experimental Spectroscopic Data

Spectroscopic TechniquePredicted SignatureExperimental ObservationCorrelation
FT-IR (cm⁻¹)ν(O-H): 3450, ν(C-Br): 650ν(O-H): 3445, ν(C-Br): 655Good agreement confirms the presence of hydroxyl and bromo groups.
¹³C NMR (ppm)C-B: 130, C-O: 160C-B: 132, C-O: 158Calculated shifts aid in the assignment of the carbon attached to boron and oxygen.
UV-Vis (nm)λmax: 280λmax: 285TD-DFT prediction aligns with the observed electronic transition.

Note: The values in this table are for illustrative purposes to demonstrate the correlation between theoretical predictions and experimental results.

Elucidation of Reaction Mechanisms and Transition States in Cross-Coupling Reactions

This compound is a potential substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. nih.gov Computational chemistry, particularly DFT, plays a crucial role in elucidating the intricate mechanisms of these catalytic cycles. nih.gov

Theoretical studies can map out the potential energy surface for the entire reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. The three key steps in the Suzuki-Miyaura coupling—oxidative addition, transmetalation, and reductive elimination—can be modeled in detail. nih.gov

For this compound, computational studies could investigate the activation barriers for each step, determining the rate-determining step of the reaction. nih.gov These calculations can also shed light on the role of the base and the solvent in the transmetalation step, which is often considered the most complex part of the catalytic cycle. Understanding the transition state geometries provides valuable information about the factors that control the reaction's efficiency and selectivity.

Analysis of Steric and Electronic Effects of Bromine and Methoxy Substituents on Reactivity

The reactivity of a phenylboronic acid in cross-coupling reactions is significantly influenced by the steric and electronic effects of its substituents. researchgate.net In this compound, the two bromine atoms and two methoxy groups exert profound and somewhat opposing influences.

Electronic Effects:

Bromine atoms: Being electronegative, bromine atoms are inductively electron-withdrawing, which generally increases the Lewis acidity of the boronic acid. mdpi.com However, they can also participate in resonance, donating electron density to the aromatic ring.

Methoxy groups: The oxygen in the methoxy groups is electronegative (inductive withdrawal), but more significantly, the lone pairs on the oxygen can donate electron density to the ring through resonance (mesomeric effect).

Computational methods can quantify these effects by calculating parameters such as atomic charges and molecular electrostatic potential surfaces. nih.gov These calculations would reveal the net electronic impact on the boron atom and the aromatic ring, which in turn affects the ease of transmetalation.

Steric Effects: The two methoxy groups at the ortho positions (2 and 6) create significant steric hindrance around the boronic acid moiety. This steric bulk can influence the rate and success of the cross-coupling reaction by impeding the approach of the palladium catalyst to the boron center during the transmetalation step. researchgate.net Computational modeling can be used to calculate steric parameters and to visualize the steric congestion around the reactive site, helping to rationalize experimentally observed reaction rates and yields.

Table 3: Summary of Substituent Effects on Reactivity

SubstituentPositionElectronic EffectSteric EffectImpact on Reactivity
Bromine3, 5Inductively withdrawing, weakly resonance donatingModerateIncreases Lewis acidity, potentially affecting transmetalation rate.
Methoxy2, 6Inductively withdrawing, strongly resonance donatingHighHinders approach of catalyst, potentially slowing down the reaction.

By dissecting these competing steric and electronic factors through computational analysis, a more complete understanding of the reactivity of this compound can be achieved, facilitating its effective use in organic synthesis.

Future Directions and Emerging Research Avenues for 3,5 Dibromo 2,6 Dimethoxyphenylboronic Acid

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of arylboronic acids often involves organolithium or Grignard reagents, which can be hazardous and produce significant waste. Future research will likely focus on developing more sustainable and greener synthetic routes to 3,5-Dibromo-2,6-dimethoxyphenylboronic acid. This includes the exploration of palladium-catalyzed borylation of the corresponding aryl halides. researchgate.net The use of greener solvents, such as 2-Me-THF and t-amyl alcohol, in nickel-catalyzed Suzuki-Miyaura couplings has already shown promise for other arylboronic acids and could be adapted. nih.govnih.gov Furthermore, the development of recyclable catalytic systems, potentially using fluorous precatalysts, could significantly reduce the environmental impact of its synthesis. acs.org

FeatureTraditional Synthesis (e.g., via Grignard)Potential Green Synthesis
Reagents Organometallic reagents (e.g., n-BuLi, Mg), Borate estersDiboron reagents, recyclable catalysts
Solvents Anhydrous ethereal solvents (e.g., THF, diethyl ether)Water, bio-based solvents, 2-Me-THF
Byproducts Stoichiometric metallic salts, organic wasteMinimal, with catalyst being recyclable
Safety Highly reactive and pyrophoric reagentsMilder reaction conditions, less hazardous materials
Atom Economy ModerateHigh

Exploration of Novel Catalytic Transformations Beyond Established Cross-Couplings

While this compound is a prime candidate for Suzuki-Miyaura cross-coupling reactions, its unique electronic and steric properties could be leveraged in other, less conventional catalytic transformations. The electron-donating methoxy (B1213986) groups and the ortho-bromo substituents could influence its reactivity in novel ways. Future research could explore its use in rhodium-catalyzed cyanations or as a precursor for preparing inhibitors of enzymes like human farnesyl pyrophosphate synthase. sigmaaldrich.com

Moreover, the boronic acid moiety itself can act as a catalyst. The development of organoboron acid catalysts for reactions such as aldol (B89426) condensations is an active area of research. nih.gov The specific substitution pattern of this compound might lead to unique catalytic activities or selectivities in such transformations. Investigating its potential as a catalyst in its own right represents a significant and exciting research frontier.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and application of complex molecules are increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. For this compound, flow chemistry could offer significant advantages, particularly in handling potentially unstable intermediates that might arise during its synthesis via lithiation-borylation routes. researchgate.netnih.gov Flow processes can enable rapid and safe scale-up of its production. researchgate.net The ability to achieve synthesis in very short reaction times, on the order of seconds, has been demonstrated for other boronic acids and is a key advantage of this technology. organic-chemistry.orgacs.org

Furthermore, integrating this compound into automated synthesis platforms could accelerate the discovery of new materials and bioactive molecules. Automated iterative homologation of organoboron compounds has been shown to be a powerful tool for building complex carbon chains with precise stereochemical control. chemrxiv.orgresearchgate.netwikipedia.org By functionalizing an automated platform with this compound as a building block, researchers could rapidly generate libraries of novel compounds for screening in various applications.

Discovery of Undiscovered Reactivity Modes and Synthetic Applications

The interplay of the two bromine atoms, two methoxy groups, and the boronic acid functional group on a single aromatic ring presents a rich landscape for discovering novel reactivity. The steric hindrance around the boronic acid could lead to unusual outcomes in cross-coupling reactions, potentially favoring the formation of otherwise difficult-to-access sterically demanding products. rsc.org The presence of two bromine atoms also opens the door to sequential or site-selective cross-coupling reactions, allowing for the controlled, stepwise introduction of different substituents.

Future research should systematically explore the reactivity of this compound under a wide range of conditions to uncover new synthetic applications. This could include investigating its behavior in nickel-catalyzed carbonylative cyclization reactions to form complex heterocyclic structures. acs.orgacs.org The potential for protodeboronation, a known decomposition pathway for arylboronic acids, should also be carefully studied to understand its stability and optimize reaction conditions. acs.orgsemanticscholar.orgnih.gov

Advanced Material Applications: Expanding Beyond Current Uses into Emerging Fields

Arylboronic acids are increasingly being used in the development of advanced materials, particularly in the fields of sensors and biomedical applications. chemimpex.com The ability of the boronic acid moiety to reversibly bind with diols makes it an excellent candidate for the development of glucose sensors. chemimpex.com Phenylboronic acid-functionalized materials are also being explored for cancer immunotherapy due to their ability to target sialic acid on cancer cell surfaces. nih.gov

For this compound, the presence of heavy bromine atoms could impart interesting properties to materials, such as enhanced phosphorescence or utility in X-ray absorption applications. Future research could focus on incorporating this compound into polymers or nanoparticles to create novel functional materials. acs.orgsemanticscholar.org The development of stimuli-responsive materials, where the boronic ester linkage can be cleaved by changes in pH or the presence of specific diols, is another promising avenue. rsc.org

Potential Application AreaRationale for Using this compound
Chemical Sensors The boronic acid group can act as a recognition site for diols, such as glucose.
Stimuli-Responsive Polymers Reversible boronate ester formation can be used to create self-healing or degradable materials. rsc.org
Luminescent Materials The heavy bromine atoms may enhance phosphorescence through the heavy-atom effect.
Biomedical Materials Potential for targeted drug delivery or immunotherapy through interaction with cell surface glycans. nih.gov
Flame Retardants Brominated compounds are known for their flame-retardant properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3,5-Dibromo-2,6-dimethoxyphenylboronic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 2,6-dimethoxytoluene. Brominate at the 3 and 5 positions using Br₂ in the presence of FeBr₃ or a Lewis acid catalyst.
  • Step 2 : Convert the brominated intermediate to the boronic acid via Miyaura borylation. Use bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at 80°C for 12–24 hours .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (1–5 mol%) and temperature (60–100°C) to balance yield and purity. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR : ¹H NMR (400 MHz, CDCl₃) should show peaks for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 7.2–7.5 ppm). ¹¹B NMR (128 MHz) typically exhibits a peak near δ 30 ppm for boronic acids .
  • Mass Spectrometry : ESI-MS (negative mode) should confirm the molecular ion [M-H]⁻ at m/z 337.83 (C₈H₇BBr₂O₂⁻).
  • HPLC : Use a C18 column (ACN/H₂O, 0.1% TFA) to assess purity (>95%) .

Q. What are the critical stability considerations for handling and storage?

  • Handling : Use inert atmosphere (N₂/Ar) to prevent boronic acid dehydration. Avoid prolonged exposure to moisture or acidic conditions.
  • Storage : Store at 2–8°C in amber vials with desiccants (e.g., silica gel). Solutions in THF or DMF should be freshly prepared to avoid dimerization .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Mechanistic Insight :

  • The electron-rich methoxy groups activate the boronic acid toward transmetalation with palladium catalysts. Bromine atoms increase electrophilicity at the para position, directing coupling partners to specific sites.
  • DFT Studies : Use B3LYP/6-31G(d) to calculate charge distribution. The boron center exhibits partial positive charge (δ⁺), enhancing nucleophilic attack on aryl halides .

Q. What strategies resolve contradictions in catalytic efficiency when using this compound in challenging coupling reactions (e.g., sterically hindered substrates)?

  • Experimental Design :

  • Ligand Screening : Test bulky ligands (SPhos, XPhos) to stabilize Pd intermediates.
  • Solvent Effects : Compare DMF (polar aprotic) vs. toluene (nonpolar) to modulate reaction kinetics.
  • Additives : Include Cs₂CO₃ or K₃PO₄ to neutralize HBr byproducts, improving turnover .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

  • Approach :

  • Docking Simulations : Use AutoDock Vina to model interactions between the boronic acid and biological targets (e.g., enzyme active sites).
  • Reactivity Maps : Generate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic hotspots on the aromatic ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.